N-hydroxyquinoline-5-carboximidoyl chloride
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Overview
Description
N-hydroxyquinoline-5-carboximidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O It is known for its unique structure, which includes a quinoline ring system substituted with a hydroxy group and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxyquinoline-5-carboximidoyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-5-carboximidoyl chloride with hydroxylamine under controlled conditions to introduce the hydroxy group. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyquinoline-5-carboximidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5-carboximidoyl chloride derivatives.
Reduction: The compound can be reduced to form N-hydroxyquinoline derivatives.
Substitution: The chloride group can be substituted with various nucleophiles, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as N-hydroxyquinoline-5-carboximidoyl azide and N-hydroxyquinoline-5-carboximidoyl amine, depending on the specific reagents and conditions used .
Scientific Research Applications
N-hydroxyquinoline-5-carboximidoyl chloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hydroxyquinoline-5-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboximidoyl chloride group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but with a uracil ring instead of a quinoline ring.
8-hydroxyquinoline: Lacks the carboximidoyl chloride group but shares the quinoline ring system and hydroxy group.
Uniqueness
N-hydroxyquinoline-5-carboximidoyl chloride is unique due to the presence of both the hydroxy group and the carboximidoyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-hydroxyquinoline-5-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVVUFFRNNBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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